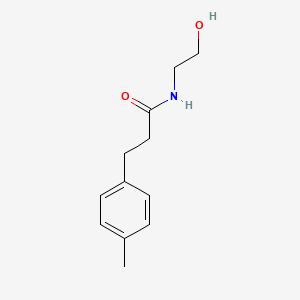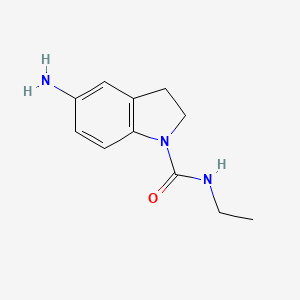
1-(4-氯苯基)-4-甲基-1H-吡唑-3-胺
描述
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine, commonly referred to as CPMA, is a small organic molecule that has been extensively studied in the fields of chemistry and pharmacology. It is a derivative of the pyrazole ring system, and is a member of the pyrazolopyrimidine family of compounds. CPMA has been found to have a wide range of potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.
科学研究应用
杂环化合物作为构建模块
像吡唑啉及其衍生物这样的杂环化合物的化学是合成各种杂环化合物的关键研究领域。这些化合物在吡唑咪唑、噻唑、螺环吡啶等化合物的合成中起着重要的构建模块作用。它们在温和条件下的独特反应性使它们在生成多样化的杂环化合物和染料方面具有价值,暗示了“1-(4-氯苯基)-4-甲基-1H-吡唑-3-胺”在类似合成过程中的潜在应用(Gomaa & Ali, 2020)。
抗癌剂
吡唑啉衍生物已被广泛研究其生物活性,包括抗癌特性。这些化合物以其作为强效药用支架展示出的广泛生物活性而闻名。该领域的研究突显了“1-(4-氯苯基)-4-甲基-1H-吡唑-3-胺”及类似化合物对新型抗癌剂开发的潜力(Ray et al., 2022)。
环境影响和毒理学
有关氯苯基化合物的研究已评估了它们对哺乳动物和水生生物的毒性影响,暗示这类化合物的环境影响和毒理学特性需要得到彻底了解。这种知识对于“1-(4-氯苯基)-4-甲基-1H-吡唑-3-胺”在研究和开发中的安全处理和应用至关重要(Krijgsheld & Gen, 1986)。
合成和药物化学
吡唑啉衍生物的合成和药物化学探索,包括那些取代氯苯基团的化合物,具有重要意义。这些化合物显示出广泛的药理效应,如抗菌、抗炎和镇痛活性,表明“1-(4-氯苯基)-4-甲基-1H-吡唑-3-胺”在药物应用中的潜在多功能性(Sharma et al., 2021)。
作用机制
Target of Action
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has shown potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . This suggests that 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine may interact with its targets in a similar manner, leading to changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
It’s worth noting that pyrazole derivatives, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid
Pharmacokinetics
In silico pharmacokinetics analysis of a similar selenium-containing compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine may have similar ADME properties, but this needs to be confirmed with experimental data.
Result of Action
The result of the action of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
生化分析
Biochemical Properties
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. Additionally, it may interact with catalase, an enzyme responsible for scavenging hydrogen peroxide .
Cellular Effects
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neurons, it reduces ROS levels and boosts the glutathione system, thereby protecting the cells from oxidative stress . This compound also affects the activity of antioxidant enzymes, which play a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, enhancing their activity and thus reducing oxidative stress . Additionally, it may inhibit certain enzymes, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects against oxidative stress. Its stability and degradation may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as impaired cellular functions and increased oxidative damage. It is crucial to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular functions.
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it crucial to study these aspects for a comprehensive understanding of its effects.
Subcellular Localization
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
1-(4-chlorophenyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXMJVLARGENOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



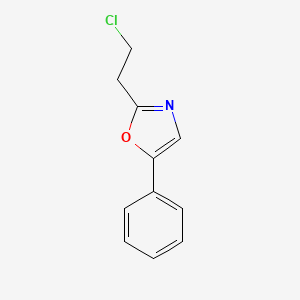
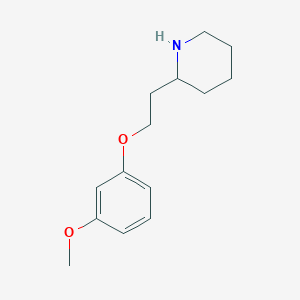
amine](/img/structure/B1454020.png)
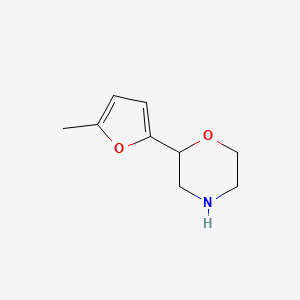
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)



